molecular formula C19H16N4 B12914224 6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine CAS No. 83657-46-9

6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B12914224
CAS No.: 83657-46-9
M. Wt: 300.4 g/mol
InChI Key: KUWOZASLUPPTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine typically involves the construction of the imidazo[1,2-b][1,2,4]triazine ring system followed by the introduction of the biphenyl and dimethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,3-dimethylimidazo[1,2-b][1,2,4]triazine with 4-bromobiphenyl in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-([1,1’-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group enhances its hydrophobicity, while the dimethylimidazo[1,2-b][1,2,4]triazine core provides a versatile platform for further functionalization .

Properties

CAS No.

83657-46-9

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

2,3-dimethyl-6-(4-phenylphenyl)imidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C19H16N4/c1-13-14(2)22-23-12-18(21-19(23)20-13)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

KUWOZASLUPPTKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2N=C1C)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.